Di-tert-butylchlorophosphine

Catalog No.
S750858
CAS No.
13716-10-4
M.F
C8H18ClP
M. Wt
180.65 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Di-tert-butylchlorophosphine

CAS Number

13716-10-4

Product Name

Di-tert-butylchlorophosphine

IUPAC Name

ditert-butyl(chloro)phosphane

Molecular Formula

C8H18ClP

Molecular Weight

180.65 g/mol

InChI

InChI=1S/C8H18ClP/c1-7(2,3)10(9)8(4,5)6/h1-6H3

InChI Key

MCRSZLVSRGTMIH-UHFFFAOYSA-N

SMILES

CC(C)(C)P(C(C)(C)C)Cl

Canonical SMILES

CC(C)(C)P(C(C)(C)C)Cl
  • Pharmaceutical development: Synthesis of new drugs and drug candidates [].
  • Material science: Development of novel functional materials for electronics, optics, and catalysis [].
  • Agrochemical research: Creation of new herbicides, insecticides, and other agricultural chemicals [].

Function as a Ligand

Di-tert-butylchlorophosphine belongs to the class of phosphine ligands. Ligands are molecules that bind to a central metal atom in a catalyst, influencing its reactivity and selectivity. This compound's specific characteristics make it particularly suitable for cross-coupling reactions:

  • Steric properties: The bulky tert-butyl groups (C(CH3)3) provide steric hindrance, controlling the orientation of reactants around the metal center and influencing reaction selectivity [].
  • Electronic properties: The presence of the phosphorus atom and the chlorine atom contribute to the electronic configuration of the ligand, affecting the bond strength between the metal and the reactants [].

These combined properties allow di-tert-butylchlorophosphine to effectively:

  • Stabilize the metal catalyst: This prevents catalyst decomposition and ensures efficient reaction performance [].
  • Activate the reactants: The ligand facilitates the formation of reactive intermediates in the cross-coupling process, leading to efficient bond formation between desired molecular fragments [].

Specific Applications in Cross-coupling Reactions

Di-tert-butylchlorophosphine finds particular application in two prominent cross-coupling reactions:

Pd-catalyzed amination reaction with aryl halides

This reaction involves the formation of carbon-nitrogen bonds between an aryl halide (molecule containing an aromatic ring and a halogen atom) and an amine (molecule containing a nitrogen atom bonded to two or three alkyl groups) []. Di-tert-butylchlorophosphine, along with a palladium catalyst, facilitates this transformation, enabling the synthesis of diverse nitrogen-containing aromatic compounds.

XLogP3

2.7

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 5 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

13716-10-4

Wikipedia

Di-tert-butylchlorophosphane

Dates

Modify: 2023-08-15

Explore Compound Types